Navigating the Medium-Sized Ring: Structural Dynamics and Synthetic Utility of Azocane-1-sulfonyl Chloride
Navigating the Medium-Sized Ring: Structural Dynamics and Synthetic Utility of Azocane-1-sulfonyl Chloride
Topic: Azocane-1-sulfonyl chloride molecular structure and conformation Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Introduction: The Medium-Ring Challenge in Medicinal Chemistry
In the landscape of fragment-based drug discovery (FBDD), the transition from common six-membered rings (piperidines, morpholines) to medium-sized rings (7- to 9-membered) offers a strategic advantage in exploring novel chemical space. Azocane-1-sulfonyl chloride (also known as heptamethyleneimine-1-sulfonyl chloride) represents a critical electrophilic scaffold in this domain.
Unlike their smaller counterparts, azocane derivatives introduce unique transannular interactions and entropic barriers that influence both their synthetic accessibility and binding affinity. This guide dissects the structural architecture, synthetic protocols, and conformational dynamics of this 8-membered heterocyclic sulfonyl chloride, providing a roadmap for its utilization in high-throughput library synthesis.
Structural Architecture and Conformational Dynamics
The Azocane Ring System
The core of the molecule is the azocane (heptamethyleneimine) ring. While cyclohexane exists predominantly in a rigid chair conformation, the 8-membered azocane ring lacks a single, overwhelmingly stable conformer. Instead, it exists on a complex potential energy surface (PES) dominated by the Boat-Chair (BC) and Crown families.
-
Global Minimum: For unsubstituted cyclooctane/azocane, the Boat-Chair (BC) conformation is generally accepted as the global minimum (
symmetry for cyclooctane, perturbed to or in azocane). -
The Sulfonyl Anchor: The introduction of the sulfonyl chloride group (
) at the N1 position drastically alters the ring dynamics. The steric bulk of the sulfonyl moiety and the partial double-bond character of the bond (resulting from or -orbital participation) restrict the nitrogen inversion.
Nitrogen Geometry and Bond Vectors
In azocane-1-sulfonyl chloride, the nitrogen atom typically adopts a flattened pyramidal geometry. The
-
Bond Lengths (Predicted):
(~1.60 Å), (~2.05 Å), (~1.43 Å). -
Transannular Strain: The "medium-ring effect" creates transannular repulsion between hydrogens at C3 and C7 (Prelog strain). The ring puckers to relieve this, often placing the bulky
-sulfonyl group in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
Visualizing the Conformational Landscape
Figure 1: Conformational hierarchy of the azocane ring system. The Boat-Chair conformer is stabilized by the bulky sulfonyl group, minimizing transannular strain.
Synthetic Methodology: Validated Protocol
The synthesis of azocane-1-sulfonyl chloride requires precise control to prevent the formation of the symmetric sulfamide byproduct (
Reagents and Stoichiometry
| Component | Role | Eq. | Notes |
| Heptamethyleneimine | Substrate | 1.0 | The 8-membered amine. |
| Sulfuryl Chloride ( | Electrophile | 1.2 - 1.5 | Excess required to prevent dimerization. |
| Triethylamine ( | Base Scavenger | 1.1 | Neutralizes HCl; must be added slowly. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous; maintains solubility. |
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask under
atmosphere. Charge with anhydrous DCM and sulfuryl chloride (1.5 eq). Cool to -78°C (dry ice/acetone bath). Critical: Low temperature prevents decomposition and suppresses side reactions. -
Amine Preparation: In a separate flask, dissolve heptamethyleneimine (1.0 eq) and triethylamine (1.1 eq) in DCM.
-
Inverse Addition: Add the amine/base solution dropwise to the sulfuryl chloride solution over 60 minutes.
-
Why? Keeping
ensures the amine reacts with the chloride source rather than a formed product molecule.
-
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (stain with ninhydrin; starting amine disappears) or LCMS (observe mass of sulfonamide derivative after MeOH quench).
-
Workup: Quench with ice-cold water. Wash organic layer with 1M HCl (remove unreacted amine), then sat.
, then brine.[1] -
Isolation: Dry over
, filter, and concentrate in vacuo at .-
Stability Note: Sulfamoyl chlorides are moisture sensitive.[2] Store under inert gas at -20°C.
-
Reaction Workflow Diagram
Figure 2: Inverse addition strategy for the synthesis of azocane-1-sulfonyl chloride to minimize sulfamide byproduct formation.
Reactivity Profile and Applications
The Sulfonyl Chloride Electrophile
Azocane-1-sulfonyl chloride is a "soft" electrophile compared to carboxylic acid chlorides. It reacts preferentially with:
-
Primary/Secondary Amines: To form sulfonamides (Medicinal Chemistry scaffolds).[1][3]
-
Alcohols: To form sulfamates (less common, requires strong base).
-
Friedel-Crafts Substrates: Can participate in sulfonyl-variant Friedel-Crafts reactions under Lewis Acid catalysis.
Hydrolysis and Stability
The
-
Half-life: In water/dioxane mixtures at pH 7, the half-life is typically minutes to hours.
-
Storage: Must be kept strictly anhydrous. If the compound turns from white/pale yellow to brown or emits HCl fumes, it has degraded.
Physicochemical Comparison (Scaffold Hopping)
Replacing a piperidine (6-ring) with an azocane (8-ring) in a drug candidate alters key properties:
| Property | Piperidine-SO2-R | Azocane-SO2-R | Impact |
| Lipophilicity (cLogP) | Lower | Higher (+0.8 - 1.0) | Increases permeability; risk of metabolic clearance. |
| Conformational Entropy | Low (Chair) | High (Flexible) | Can access cryptic binding pockets; higher entropic penalty upon binding. |
| Space Filling | Compact | Bulky/Hydrophobic | Fills larger hydrophobic sub-pockets. |
References
-
Rad, M. N. S., et al. (2009).[4][5] "One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride." Synthesis, 2009(23), 3983-3988.
-
PubChem. (2025).[6] Azocane-1-sulfonyl chloride (Compound CID 43211858).[7] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Sulfonamides and Sulfonyl Chlorides.[1][3][8][9] Retrieved from [Link]
-
Woolven, H., et al. (2011).[10] "DABSO-Based Sulfonyl Chloride Synthesis." Organic Letters, 13(18), 4876-4878.
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